1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one is a heterocyclic organic compound that features a furan ring attached to a piperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one typically involves the reaction of furan derivatives with piperidinone precursors. One common method is the alkylation of 2,3-dimethylpiperidin-4-one with furan-2-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the piperidinone ring.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their activity and leading to the death of the bacterial cells.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or disrupt the function of essential proteins, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Furan-2-carboxylic acid: A derivative of furan with similar chemical properties.
2,3-Dimethylpiperidin-4-one: The piperidinone precursor used in the synthesis of the target compound.
Furan-2-ylmethyl halides: Used as starting materials in the synthesis.
Uniqueness: 1-(Furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one is unique due to its combined structural features of both furan and piperidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-2,3-dimethylpiperidin-4-one |
InChI |
InChI=1S/C12H17NO2/c1-9-10(2)13(6-5-12(9)14)8-11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3 |
InChI Key |
JTDIADXWGUFCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(CCC1=O)CC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.